tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate
CAS No.: 2003503-40-8
Cat. No.: VC7347564
Molecular Formula: C14H25NO3
Molecular Weight: 255.358
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2003503-40-8 |
|---|---|
| Molecular Formula | C14H25NO3 |
| Molecular Weight | 255.358 |
| IUPAC Name | tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate |
| Standard InChI | InChI=1S/C14H25NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,17) |
| Standard InChI Key | IUKIKGAICKWMEB-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C1CCCCC1)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound’s molecular formula, C₁₄H₂₅NO₃, reflects its composition:
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14 Carbon atoms (including the cyclohexyl and tert-butyl groups),
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25 Hydrogen atoms,
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1 Nitrogen atom (from the carbamate group),
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3 Oxygen atoms (from the ketone and carbamate functionalities).
Its molecular weight of 255.35 g/mol aligns with similar Boc-protected amines used in peptide synthesis .
Structural Features
The molecule consists of three key regions:
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tert-Butoxycarbonyl (Boc) Group: A bulky protecting group that shields the amine functionality during reactions.
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Cyclohexyl Ketone: A six-membered aliphatic ring conjugated to a ketone, influencing steric and electronic properties.
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Propan-2-yl Backbone: Connects the carbamate and cyclohexyl groups, providing structural flexibility.
The Boc group enhances stability under basic conditions, while the cyclohexyl ring contributes to lipophilicity, a trait advantageous in drug design .
Physicochemical Properties
Predicted Physical Properties
Computational models estimate the following properties :
| Property | Predicted Value |
|---|---|
| Boiling Point | 366.7 ± 25.0 °C |
| Density | 1.023 ± 0.06 g/cm³ |
| pKa | 11.23 ± 0.46 |
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Boiling Point: The high boiling point suggests low volatility, typical of carbamates with bulky substituents.
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Density: A value near 1.0 g/cm³ indicates moderate compactness, comparable to similar organic compounds.
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pKa: The slightly basic pKa implies that the deprotected amine (post-Boc removal) would protonate under mildly acidic conditions.
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous Boc-protected compounds exhibit:
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¹H NMR: A singlet at δ 1.43 ppm for the Boc group’s nine equivalent tert-butyl protons.
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¹³C NMR: Peaks near δ 80 ppm (Boc carbonyl) and δ 28 ppm (tert-butyl carbons).
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IR: Stretching vibrations at ~1700 cm⁻¹ (carbamate carbonyl) and ~1250 cm⁻¹ (C-O) .
Applications in Scientific Research
Role in Organic Synthesis
The compound’s primary applications include:
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Peptide Synthesis: Protecting amine groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.
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Intermediate for Bioactive Molecules: Serving as a precursor to pharmaceuticals targeting neurological disorders, leveraging its ability to modulate sodium channel activity .
Pharmaceutical Intermediates
The cyclohexyl group’s hydrophobicity enhances blood-brain barrier permeability, making derivatives of this compound candidates for central nervous system (CNS) drug development. For example, analogs have been explored as anticonvulsants and neuropathic pain relievers .
Comparative Analysis with Structural Analogs
Compared to tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate, the cyclohexyl derivative exhibits:
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Higher Lipophilicity: Due to the larger cyclohexyl ring, enhancing membrane permeability.
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Reduced Reactivity: Increased steric hindrance slows nucleophilic attacks on the carbamate group.
Future Research Directions
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Experimental Validation: Confirm predicted properties (e.g., pKa, boiling point) via laboratory studies.
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Biological Screening: Evaluate derivatives for sodium channel modulation and CRMP2 interactions.
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Formulation Studies: Optimize solubility for in vivo applications using prodrug strategies.
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